![molecular formula C38H57N5O9S B12417696 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hexahydrothieno[3,4-d]imidazole ring and a cyclopenta[a]phenanthrene moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrothieno[3,4-d]imidazole ring and the attachment of the cyclopenta[a]phenanthrene moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Formation of Hexahydrothieno[3,4-d]imidazole Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, in the presence of a strong acid like hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete cyclization.
Attachment of Cyclopenta[a]phenanthrene Moiety: This step involves the coupling of the hexahydrothieno[3,4-d]imidazole ring with a cyclopenta[a]phenanthrene derivative. The reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistent production of high-purity product. Common techniques used in industrial production include continuous flow reactors, automated synthesis systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Corresponding ketones, aldehydes, or carboxylic acids.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Corresponding substituted derivatives with various functional groups.
Applications De Recherche Scientifique
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, study of reaction mechanisms, and development of new synthetic methodologies.
Biology: Used as a probe to study biological processes, enzyme interactions, and cellular pathways.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Used in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. The hexahydrothieno[3,4-d]imidazole ring and cyclopenta[a]phenanthrene moiety interact with specific proteins, enzymes, or receptors in biological systems. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
The compound can be compared with other similar compounds, such as:
- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]butanamide
- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]hexanamide
These compounds share similar structural features but differ in the length of the alkyl chain attached to the hexahydrothieno[3,4-d]imidazole ring
Conclusion
The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide is a fascinating molecule with diverse applications in various scientific fields. Its unique structure and reactivity make it an important subject for further research and development.
Propriétés
Formule moléculaire |
C38H57N5O9S |
|---|---|
Poids moléculaire |
760.0 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C38H57N5O9S/c1-38-11-10-26-25-7-6-24(44)20-28(25)30(21-27(26)29(38)8-9-33(38)45)43-52-22-35(47)40-13-15-50-17-19-51-18-16-49-14-12-39-34(46)5-3-2-4-32-36-31(23-53-32)41-37(48)42-36/h6-7,20,26-27,29,31-33,36,44-45H,2-5,8-19,21-23H2,1H3,(H,39,46)(H,40,47)(H2,41,42,48)/b43-30-/t26-,27-,29+,31+,32+,33-,36+,38+/m1/s1 |
Clé InChI |
TVIJHIVETWGOLR-XZOPDTKNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)C/C(=N/OCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)/C6=C3C=CC(=C6)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CC(=NOCC(=O)NCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C6=C3C=CC(=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


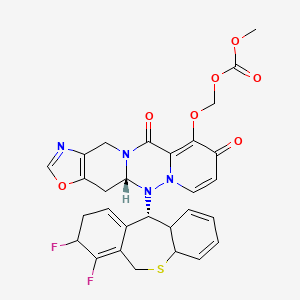
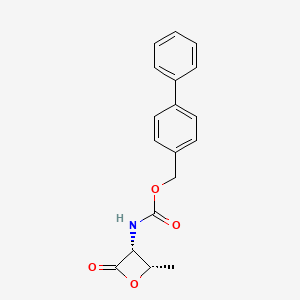
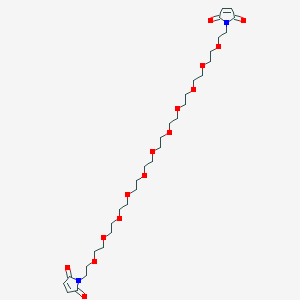

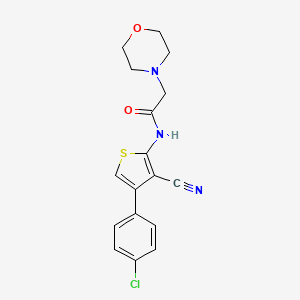


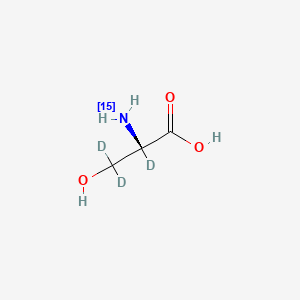

![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
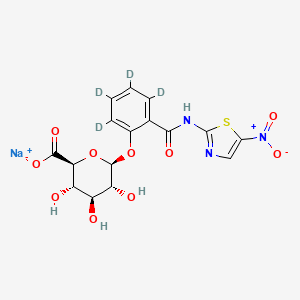
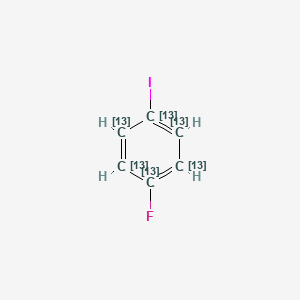
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)
